molecular formula C32H23NO4 B5159600 1,2-BIS(4-METHOXYPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE

1,2-BIS(4-METHOXYPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE

Cat. No.: B5159600
M. Wt: 485.5 g/mol
InChI Key: JNQBMTBHBBEIJY-UHFFFAOYSA-N
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Description

1,2-BIS(4-METHOXYPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE is a substituted benzo[f]isoindole-1,3-dione derivative. This compound has garnered significant interest in materials science due to its potential for use in high-performance polymers. Its molecular formula is C₃₂H₂₃NO₄, with an average mass of 485.529 Da and a monoisotopic mass of 485.162720 Da .

Preparation Methods

The synthetic routes and reaction conditions for 1,2-BIS(4-METHOXYPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE are not explicitly detailed in the available literature. compounds containing the benzo[f]isoindole-1,3-dione unit are typically synthesized through multi-step organic reactions involving the formation of the isoindole core followed by substitution reactions to introduce the methoxyphenyl and phenyl groups. Industrial production methods would likely involve optimization of these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

1,2-BIS(4-METHOXYPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2-BIS(4-METHOXYPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of high-performance polymers and other advanced materials.

    Industry: Utilized in the development of materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1,2-BIS(4-METHOXYPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE is not explicitly detailed in the available literature. compounds containing the benzo[f]isoindole-1,3-dione unit typically exert their effects through interactions with specific molecular targets and pathways. These interactions can involve binding to receptors, enzymes, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

1,2-BIS(4-METHOXYPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE can be compared with other similar compounds, such as:

    1,2-BIS(4-METHOXYPHENYL)-3-PHENYL-2H-ISOINDOLE-1,3-DIONE: Similar structure but lacks the benzo[f] ring, which may affect its properties and applications.

    1,2-BIS(4-METHOXYPHENYL)-3-PHENYL-2H-BENZO[F]ISOINDOLE-1,3-DIONE:

Properties

IUPAC Name

2,3-bis(4-methoxyphenyl)-1-phenylbenzo[f]isoindole-4,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23NO4/c1-36-23-16-12-21(13-17-23)30-28-27(31(34)25-10-6-7-11-26(25)32(28)35)29(20-8-4-3-5-9-20)33(30)22-14-18-24(37-2)19-15-22/h3-19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQBMTBHBBEIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=C(N2C4=CC=C(C=C4)OC)C5=CC=CC=C5)C(=O)C6=CC=CC=C6C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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